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Executive Summary

Mosliciguat (BAY 1237592) represents a significant advancement in the treatment of
pulmonary hypertension (PH), offering a first-in-class inhaled soluble guanylate cyclase (sGC)
activator.[1][2] Developed through a targeted medicinal chemistry program, mosliciguat is
specifically designed for direct lung application to maximize therapeutic efficacy in the
pulmonary vasculature while minimizing systemic side effects.[1] Its unique mechanism of
action, which involves the activation of the nitric oxide (NO)-unresponsive, heme-free form of
sGC (apo-sGC), addresses a key pathological feature of PH associated with oxidative stress.
[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action,
preclinical and clinical development of inhaled mosliciguat, presenting key data and
experimental methodologies for the scientific community.

Introduction: Addressing an Unmet Need In
Pulmonary Hypertension

Pulmonary hypertension is a progressive disease characterized by elevated blood pressure in
the pulmonary arteries, leading to right heart failure and premature death. A critical signaling
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pathway implicated in the pathogenesis of PH is the nitric oxide (NO)-soluble guanylate cyclase
(sGC)-cyclic guanosine monophosphate (cGMP) pathway. In healthy individuals, NO produced

by endothelial cells stimulates sGC in smooth muscle cells, leading to the production of cGMP,

a second messenger that promotes vasodilation and inhibits vascular remodeling.

In many cardiopulmonary diseases, oxidative stress impairs this pathway by oxidizing the heme
component of sGC, rendering it insensitive to NO and leading to the formation of apo-sGC.
Existing therapies, such as phosphodiesterase type 5 (PDES) inhibitors and sGC stimulators,
are less effective under these conditions as they rely on the presence of functional, heme-
containing sGC. This created a clear need for a therapeutic agent that could directly activate
apo-sGC, restoring the vasodilatory and anti-proliferative effects of the cGMP pathway in a
diseased environment.

The Discovery of Mosliciguat: A Heme- and NO-
Independent sGC Activator

A dedicated medicinal chemistry initiative was undertaken to identify a novel class of potent
sGC activators that could function independently of both heme and NO. This effort led to the
discovery of mosliciguat, a compound designed with physicochemical and pharmacokinetic
properties optimized for inhaled delivery. The inhaled route was strategically chosen to achieve
high lung selectivity, thereby maximizing the therapeutic effect on the pulmonary vasculature
while minimizing potential systemic adverse events.

Mechanism of Action: Targeting apo-sGC

Mosliciguat's distinct mechanism of action lies in its ability to directly bind to and activate the
pathologically relevant, NO-unresponsive apo-sGC. By mimicking the NO-bound state of the
heme-binding domain, mosliciguat restores the catalytic function of sGC, leading to increased
cGMP production even in the presence of oxidative stress. This targeted activation of apo-sGC
results in a cascade of downstream effects, including vasodilation, and potential anti-
inflammatory, anti-fibrotic, and anti-proliferative properties.
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Mosliciguat Signaling Pathway
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Figure 1: Mosliciguat's mechanism of action in vascular smooth muscle cells.
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Preclinical Development: In Vitro and In Vivo

Characterization
In Vitro sGC Activation

Experimental Protocol: sGC Activation Assay

e Enzyme Source: Recombinant soluble guanylate cyclase (sGC) was purified from a
baculovirus/Sf9 insect cell expression system.

¢ Assay Conditions: The enzyme activity was measured in the presence of Mg2+.
e Procedure:

o Purified sGC (both heme-containing and heme-free apo-sGC) was incubated with varying
concentrations of mosliciguat.

o The reaction was initiated by the addition of guanosine triphosphate (GTP).
o The production of cyclic guanosine monophosphate (cGMP) was quantified.

» Key Findings: Mosliciguat demonstrated specific and potent activation of apo-sGC.

In Vivo Efficacy in Animal Models

Experimental Protocol:
e Animal Model: Anesthetized Ellegaard Gottinger minipigs.

e Induction of PH: A continuous intravenous infusion of the thromboxane A2 analog U-46619
(15-45 pg/kg/h) was administered to elevate mean pulmonary arterial pressure (PAP) above

35 mmHg.
e Drug Administration:

o Inhaled: Mosliciguat was administered as an aerosol using a nebulizer connected to the
ventilation system at cumulative doses of 3, 10, 30, 100, and 300 pg/kg.

o Intravenous: Mosliciguat was infused at cumulative doses of 1, 3, 10, 30, and 100 pg/kg.
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e Hemodynamic Monitoring: Mean PAP and mean systemic blood pressure (BP) were
continuously monitored.

» Key Findings:

o Inhaled mosliciguat induced a dose-dependent and selective reduction in PAP without
significantly affecting systemic BP.

o Intravenous administration of mosliciguat led to a non-selective reduction in both PAP
and systemic BP.

o The effects of inhaled mosliciguat were long-lasting and were enhanced under conditions
of experimental oxidative stress.

Experimental Protocol:
o Animal Model: Anesthetized rats.

e Drug Administration: Mosliciguat (1, 10, and 100 ug/kg), vehicle, or tiotropium (positive
control) were administered via inhalation 60 minutes prior to bronchoprovocation.

« Induction of Bronchoconstriction: An aerosol of acetylcholine was administered.

e Lung Function Measurement: Lung resistance (RL) and dynamic compliance were measured
at baseline and after acetylcholine challenge.

» Key Findings: Inhaled mosliciguat demonstrated a dose-dependent bronchodilatory effect,
suggesting a beneficial impact on both large and small airways.
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Preclinical Experimental Workflow
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Figure 2: Overview of the preclinical experimental workflow for mosliciguat.

Clinical Development: From Healthy Volunteers to
Patients
Phase 1 Studies in Healthy Volunteers

Three Phase 1 studies were conducted in healthy male volunteers to characterize the
pharmacokinetic profile of inhaled mosliciguat.

Experimental Protocol:
o Study Design: Randomized, open-label, and placebo-controlled studies.

» Drug Administration: Single and multiple ascending doses of inhaled mosliciguat were
administered as a dry powder formulation. Comparator arms included oral and intravenous
administration.

» Pharmacokinetic Analysis: Plasma concentrations of mosliciguat were measured at various
time points to determine key pharmacokinetic parameters.

» Key Findings:
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o Inhaled mosliciguat exhibited a prolonged time to maximum plasma concentration (tmax)
and a longer half-life compared to oral and intravenous administration, suggesting the
formation of a drug depot in the lungs with slow, continuous release into the systemic
circulation.

o The drug was well-tolerated with no major systemic effects on heart rate or blood

pressure.

Table 1: Pharmacokinetic Parameters of Mosliciguat in Healthy Volunteers

. . Absolute
Administration ] ) L
Dose tmax (h) Half-life (h) Bioavailability
Route
(%)
Inhaled 1000 ug 2.0 15.1 18.8
Oral 1000 pg 1.0 4.4 23.1
Inhaled (multiple
1000 g - 57.4 -
doses)
Inhaled (multiple
2000 ug - 42.3 -

doses)

Data sourced
from Saleh et al.,
2025.

Phase 1b ATMOS Trial in Patients with Pulmonary
Hypertension

The proof-of-concept ATMOS trial (NCT03754660) evaluated the safety, tolerability, and
efficacy of inhaled mosliciguat in patients with PH.

Experimental Protocol:

o Study Design: A non-randomized, open-label, dose-escalation study.
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 Participants: 38 patients with World Health Organization (WHO) Group 1 (pulmonary arterial
hypertension) or Group 4 (chronic thromboembolic pulmonary hypertension) PH.

e Drug Administration: Single inhaled doses of mosliciguat (1, 2, and 4 mg) administered via
a dry powder inhaler.

» Efficacy Endpoint: The primary endpoint was the mean reduction in pulmonary vascular
resistance (PVR) from baseline.

» Key Findings:

o Asingle inhaled dose of mosliciguat resulted in a sustained and clinically meaningful
reduction in PVR.

o The treatment was well-tolerated.

Table 2: Efficacy of Inhaled Mosliciguat in the ATMOS Trial

Mosliciguat Dose Mean Reduction in PVR from Baseline (%)
1mg 25.9
2 mg 38.1
4 mg 36.3

Data from a subset of 20 patients. Sourced from

Pulmonary Hypertension News, 2024.

Future Directions and Conclusion

The promising preclinical and early clinical data have supported the advancement of
mosliciguat into a Phase 2 clinical trial (PHocus) to evaluate its efficacy and safety in patients
with PH associated with interstitial lung disease (PH-ILD).

Inhaled mosliciguat holds the potential to become a paradigm-shifting therapy for pulmonary
hypertension. Its novel mechanism of action, targeting the NO-insensitive apo-sGC, directly
addresses the underlying pathophysiology in a significant portion of the patient population. The
inhaled route of administration offers the advantage of targeted drug delivery to the lungs,
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maximizing therapeutic benefit while minimizing systemic side effects. The comprehensive
preclinical and clinical data gathered to date provide a strong foundation for the continued
development of mosliciguat as a valuable new treatment option for patients with pulmonary
hypertension.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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